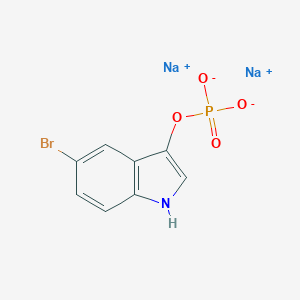

Sodium 5-bromo-1H-indol-3-yl phosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sodium 5-bromo-1H-indol-3-yl phosphate is commonly used as a substrate for phosphatase assays in biochemistry and molecular biology . This compound is converted by phosphatases to a yellow compound that can be easily measured spectrophotometrically or fluorometrically . Furthermore, it has been used as a useful reagent in enzyme-catalyzed reactions and a tool for studying signal transduction pathways .

Molecular Structure Analysis

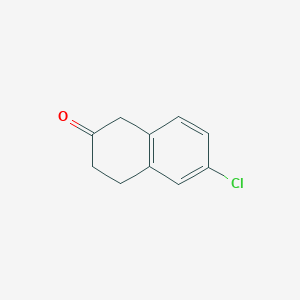

The molecular formula of Sodium 5-bromo-1H-indol-3-yl phosphate is C8H4BrNNa2O4P . Its molecular weight is 370.43 . The SMILES representation is ClC1=C(Br)C=CC2=C1C(OP(O[Na])(O[Na])=O)=CN2 .Chemical Reactions Analysis

Sodium 5-bromo-1H-indol-3-yl phosphate is converted by phosphatases to a yellow compound that can be easily measured spectrophotometrically or fluorometrically . This reaction is commonly used in phosphatase assays in biochemistry and molecular biology .Physical And Chemical Properties Analysis

Sodium 5-bromo-1H-indol-3-yl phosphate is a solid compound with a white to off-white color . It is soluble in water at a concentration of 41.67 mg/mL (112.49 mM) when ultrasonically warmed and heated to 60°C . The compound should be stored at 4°C, sealed, and away from moisture and light .Applications De Recherche Scientifique

Antiviral Research

Indole derivatives, including Sodium 5-bromo-1H-indol-3-yl phosphate, have been studied for their antiviral properties. Compounds with the indole nucleus have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The specific modifications on the indole scaffold can significantly influence the compound’s effectiveness as an antiviral agent.

Cancer Research

The antiproliferative and cytotoxic activities of 5-bromo indole derivatives have been explored against several human cancer cell lines. These compounds have been compared to cisplatin, a common chemotherapy drug, and in some cases, have shown better or comparable activity with lower toxicity . This highlights the potential of Sodium 5-bromo-1H-indol-3-yl phosphate in cancer treatment research.

Enzyme Substrate for Alkaline Phosphatase

This compound is widely used as a histochemical substrate for alkaline phosphatase. It is involved in the colorimetric detection of alkaline phosphatase-labeled molecules, which is a crucial step in various blotting techniques, in situ hybridization, and immunohistochemistry . The versatility of this substrate system makes it a valuable tool in molecular biology and diagnostics.

Plant Hormone Research

Indole derivatives are significant in plant biology as they form the basis of certain plant hormones like indole-3-acetic acid, which is produced by the degradation of tryptophan in higher plants . Research into the role of indole derivatives can provide insights into plant growth and development processes.

Antibacterial and Antifungal Studies

Indole phytoalexins, which include brominated indole compounds, exhibit a broad spectrum of antibacterial and antifungal activities. These properties make them interesting candidates for the development of new antimicrobial agents .

Neuroscience Research

Some indole derivatives have shown potential in neuroscience research, particularly in the study of neurodegenerative diseases. For example, the anti-aggregation effect of certain indole compounds has been demonstrated in the cerebrospinal fluid of patients with multiple sclerosis . This suggests that Sodium 5-bromo-1H-indol-3-yl phosphate could be useful in studying the mechanisms of such diseases.

Safety And Hazards

Orientations Futures

Sodium 5-bromo-1H-indol-3-yl phosphate has been used as a substrate for phosphatase assays in biochemistry and molecular biology, as well as a reagent in enzyme-catalyzed reactions and a tool for studying signal transduction pathways . Its future use will likely continue in these areas, contributing to our understanding of biochemical processes and the development of new assays and techniques.

Propriétés

IUPAC Name |

disodium;(5-bromo-1H-indol-3-yl) phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrNO4P.2Na/c9-5-1-2-7-6(3-5)8(4-10-7)14-15(11,12)13;;/h1-4,10H,(H2,11,12,13);;/q;2*+1/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUWXWYHCTTWNBF-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CN2)OP(=O)([O-])[O-].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrNNa2O4P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 5-bromo-1H-indol-3-yl phosphate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea](/img/structure/B101132.png)

![Benzoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B101134.png)